REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1([CH2:17][CH2:18][OH:19])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.[S:20](Cl)([CH3:23])(=[O:22])=[O:21]>C(Cl)Cl>[CH3:23][S:20]([O:1][CH2:2][CH2:3][C:4]1([CH2:17][CH2:18][O:19][S:20]([CH3:23])(=[O:22])=[O:21])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:6][CH2:5]1)(=[O:22])=[O:21]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OCCC1(CCN(CC1)C(=O)OC(C)(C)C)CCO
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
TEA
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the same temperature
|
Type
|
CUSTOM
|
Details
|
completion of the reaction and it
|
Type
|
CUSTOM
|
Details
|
was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica (100-200), EtOAc-hexane (30%))
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCC1(CCN(CC1)C(=O)OC(C)(C)C)CCOS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |